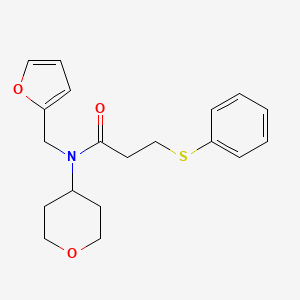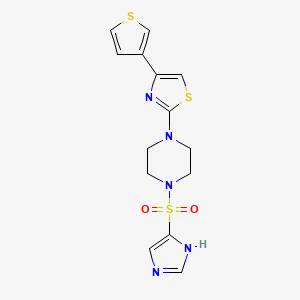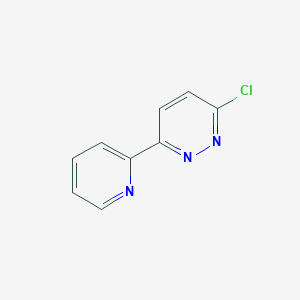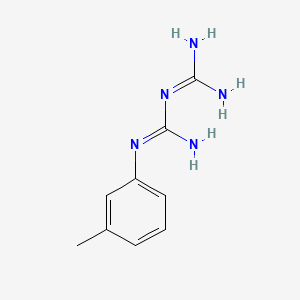
2-cyclohexyl-N-(4-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-cyclohexyl-N-(4-methoxyphenyl)acetamide” is an organic compound. It belongs to the class of organic compounds known as phenylacetamides . These are amide derivatives of phenylacetic acids .
Molecular Structure Analysis
The molecular formula of “2-cyclohexyl-N-(4-methoxyphenyl)acetamide” is C15H21NO2. The molecular weight is 247.338. The structure of this compound can also be represented using a SMILES string: COc1ccc(NC©=O)cc1 .Aplicaciones Científicas De Investigación
Liver Disease Treatment
sEH inhibitor-7: has been identified as a valuable therapeutic strategy for the treatment of various liver diseases. It works by inhibiting the soluble epoxide hydrolase (sEH) enzyme, which degrades cytochrome P450-produced epoxygenated lipids. These lipids generally exert beneficial effects on cellular processes, and their hydrolysis by sEH leads to less biologically active dihydroxy-fatty acids. The inhibition of sEH has shown therapeutic efficacy in diseases like non-alcoholic fatty liver disease, liver fibrosis, and portal hypertension .
Chronic Obstructive Pulmonary Disease (COPD)
Research indicates that sEH inhibitors can play a role in attenuating airway inflammation in COPD. sEH deficiency reduces emphysema formation after smoke exposure by alleviating endoplasmic reticulum stress response. This is achieved through the modulation of the IRE1α/JNK/AP-1 signaling pathway, which may provide a new pharmacological target for preventing and treating COPD .
Antiviral Responses in Insects
sEH inhibitor-7 has been studied for its role in insect immunity and development. It affects the metabolism of oxylipins such as EpOMEs and EETs, which are crucial in the antiviral response against infections like the Autographa californica nuclear polyhedrosis virus (AcNPV) .
Cancer Research
The compound has implications in cancer research, particularly in the context of tumor growth and metastasis. Inhibition of sEH results in an increase in EET concentration, which has been associated with enhanced angiogenesis. This process can stimulate primary tumor growth and metastasis, making sEH inhibitors relevant in the study of cancer progression .
Pharmacological Research
While not directly related to sEH inhibitor-7, the base compound N-(4-methoxyphenyl)acetamide has been used in pharmacological research to synthesize derivatives with antimicrobial and antiproliferative properties. These derivatives have shown potential against bacterial and fungal species, as well as cancer cell lines like human breast adenocarcinoma (MCF7) .
Diagnostic Medicine
N-(4-methoxyphenyl)acetamide, the core structure of sEH inhibitor-7, has been utilized in non-invasive breath tests. These tests can determine particular enzymatic and metabolic functions in vivo, such as assessing metabolic liver function with the ( ^{13}C )-methacetin breath test in patients with acute decompensated heart failure .
Mecanismo De Acción
Target of Action
The primary target of sEH inhibitor-7, also known as 2-cyclohexyl-N-(4-methoxyphenyl)acetamide, is the soluble Epoxide Hydrolase (sEH) enzyme . This enzyme plays a central role in the metabolism of bioactive lipid signaling molecules .
Mode of Action
sEH inhibitor-7 interacts with its target by inhibiting the hydrolase activity of the sEH enzyme . The substrate-specific hydrolase activity of sEH converts epoxyeicosatrienoic acids (EETs) to less bioactive dihydroxyeicosatrienoic acids . The inhibition of sEH by the compound prevents this conversion, thereby preserving the beneficial effects of EETs .
Biochemical Pathways
The action of sEH inhibitor-7 affects the Arachidonic Acid (ARA) pathway . ARA is an omega-6 polyunsaturated fatty acid metabolized by various enzymes, resulting in the formation of various inflammatory mediators . The inhibition of sEH leads to an increase in EET concentrations, which mediate vasodilation, reduce inflammation, attenuate oxidative stress, and block the pathological endoplasmic reticulum (ER) stress response .
Result of Action
The inhibition of sEH by sEH inhibitor-7 has demonstrated clinical therapeutic effects in several peripheral inflammatory-related diseases . It reduces cognitive impairment, neuroinflammation, tau hyperphosphorylation pathology, and the number of amyloid plaques . It also suppresses inflammation-induced carcinogenesis and can lead to enhanced angiogenesis via increased EET concentrations .
Action Environment
Environmental factors such as exposure to cigarette smoke can influence the action, efficacy, and stability of sEH inhibitor-7 . For instance, sEH deficiency helps reduce emphysema formation after smoke exposure by alleviating endoplasmic reticulum stress response .
Propiedades
IUPAC Name |
2-cyclohexyl-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-18-14-9-7-13(8-10-14)16-15(17)11-12-5-3-2-4-6-12/h7-10,12H,2-6,11H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCFJMQSXUCFKPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclohexyl-N-(4-methoxyphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B2887701.png)
![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B2887702.png)

![8-chloro-2-(4-methylthiazole-5-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2887704.png)
![8-Thiabicyclo[3.2.1]octan-3-amine hydrochloride](/img/structure/B2887706.png)
![tert-butyl 4-{N-[(pyridin-2-yl)methyl]prop-2-enamido}azepane-1-carboxylate](/img/structure/B2887709.png)
![N-(5-fluoro-2-methylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2887711.png)

![Ethyl 2-{2-[1-(1,3-benzoxazol-2-yl)pyrrolidine-2-amido]-1,3-thiazol-4-yl}acetate](/img/structure/B2887715.png)



![(2-Methylprop-2-en-1-yl)({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B2887720.png)